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Compound Name:
4-methyl-2-methylidenepentanoic
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CAS No.: 25044-10-4

Cat. No.: B1213480

Get Quote

Abstract
This technical guide provides an in-depth analysis of 4-methyl-2-methylidenepentanoic acid
using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Designed for researchers, chemists, and professionals in drug development, this document

moves beyond simple data presentation to explain the causal relationships behind the

observed spectral features. We will explore the predicted ¹H and ¹³C NMR spectra, delve into

the key fragmentation pathways under electron ionization mass spectrometry (EI-MS), and

provide robust, self-validating experimental protocols for acquiring high-quality data. The guide

aims to serve as an authoritative reference for the structural elucidation and analytical

characterization of this compound.
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4-methyl-2-methylidenepentanoic acid is an unsaturated carboxylic acid featuring an isobutyl

group attached to an acrylic acid core. This structure presents several unique spectroscopic

features, including diastereotopic vinyl protons and characteristic fragmentation patterns, which

are essential for its unambiguous identification.

Chemical Structure
The structural formula and atom numbering scheme used for spectral assignments throughout

this guide are presented below.

Caption: Structure of 4-methyl-2-methylidenepentanoic acid with atom numbering.

Core Properties
Summarized below are the fundamental physicochemical properties of the target molecule.

Property Value Source

Molecular Formula C₇H₁₂O₂ N/A

Molecular Weight 128.17 g/mol Calculated

IUPAC Name
4-methyl-2-

methylidenepentanoic acid
N/A

CAS Number
26335-74-0 (for the

corresponding anion)
[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules

in solution. The analysis of chemical shifts, signal multiplicities, and integration values provides

a detailed map of the molecular framework.

Theoretical Framework and Predictions
The structure of 4-methyl-2-methylidenepentanoic acid contains six unique carbon

environments and five distinct proton environments, leading to a well-resolved spectrum. The
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presence of a chiral center at C4 renders the adjacent C3 methylene protons and the C2 vinyl

protons diastereotopic, meaning they are chemically non-equivalent and will appear as

separate signals.

Predicted ¹H NMR Spectrum
The expected proton NMR signals are detailed below. The causality for each prediction is

explained based on inductive effects, anisotropy, and spin-spin coupling.

-COOH (1H): A broad singlet is expected far downfield, typically in the 10.0-12.0 ppm range.

This significant deshielding is due to the acidic nature of the proton and hydrogen bonding.

=CH₂ (2H): Two distinct signals are predicted for the two vinyl protons due to their

diastereotopic nature. They will appear as two singlets (or very finely split doublets, "d") in

the 5.5-6.5 ppm region. The proton cis to the carboxylic group will likely be more deshielded

than the proton trans to it due to anisotropic effects.

-CH₂- (C3, 2H): This signal is expected to appear as a doublet around 2.3-2.5 ppm. It is

coupled only to the single proton on C4, hence the doublet multiplicity (n+1 rule).

-CH- (C4, 1H): This proton is coupled to the two protons on C3 and the six protons of the two

methyl groups. This would theoretically result in a complex multiplet (a nonet). It is expected

in the 1.9-2.2 ppm range.

-CH₃ (C5' and C5'', 6H): The two methyl groups are chemically equivalent and will appear as

a single doublet around 0.9-1.0 ppm. The signal is split into a doublet by the single adjacent

proton on C4.

Predicted ¹³C NMR Spectrum
The seven carbon atoms in the molecule will give rise to seven distinct signals in the proton-

decoupled ¹³C NMR spectrum.

C=O (C1): The carboxylic acid carbonyl carbon is the most deshielded, appearing around

170-175 ppm.

C=CH₂ (C2): The quaternary vinylic carbon is expected in the 140-145 ppm range.
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=CH₂: The methylene vinylic carbon is predicted to be around 125-130 ppm.

-CH₂- (C3): The methylene carbon adjacent to the double bond is expected at 40-45 ppm.

-CH- (C4): The methine carbon of the isobutyl group should appear around 28-33 ppm.

-CH₃ (C5' and C5''): The two equivalent methyl carbons are the most shielded, appearing in

the 21-24 ppm region.

Summary of Predicted NMR Data
Assignment

Predicted ¹H
Shift (ppm)

Multiplicity Integration
Predicted ¹³C
Shift (ppm)

-COOH 10.0 - 12.0 br s 1H 170 - 175 (C1)

=CH₂ 5.5 - 6.5 d, d 2H 125 - 130

C=CH₂ - - - 140 - 145 (C2)

-CH₂- 2.3 - 2.5 d 2H 40 - 45 (C3)

-CH- 1.9 - 2.2 m 1H 28 - 33 (C4)

-CH₃ 0.9 - 1.0 d 6H
21 - 24 (C5',

C5'')

Experimental Protocol for NMR Analysis
This protocol is designed to produce high-resolution, verifiable data.
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Sample Preparation Data Acquisition (400 MHz Spectrometer) Data Processing

1. Weigh ~15 mg of
4-methyl-2-methylidenepentanoic acid.

2. Dissolve in 0.7 mL of
deuterated chloroform (CDCl₃).

3. Add a small amount of TMS
(tetramethylsilane) as internal standard.

4. Transfer the solution to a
5 mm NMR tube.

5. Insert sample and lock on
the deuterium signal of CDCl₃.

6. Shim the magnetic field to
achieve optimal homogeneity.

7. Acquire ¹H spectrum (e.g., 16 scans,
2s relaxation delay).

8. Acquire ¹³C{¹H} spectrum (e.g., 1024 scans,
2s relaxation delay).

9. Apply Fourier Transform to the FID.

10. Phase correct the spectra.

11. Calibrate ¹H spectrum to TMS at 0.00 ppm
and ¹³C spectrum to CDCl₃ at 77.16 ppm.

12. Integrate ¹H signals and assign peaks.

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation and data acquisition.

Mass Spectrometry (MS) Analysis
Mass spectrometry provides crucial information about a molecule's mass and its structural

components through controlled fragmentation. Electron Ionization (EI) is a common high-

energy technique that generates reproducible fragmentation patterns, acting as a molecular

fingerprint.

Principles of Electron Ionization and Fragmentation
In EI-MS, the analyte is bombarded with high-energy electrons, causing the ejection of an

electron to form a radical cation known as the molecular ion (M⁺•). This molecular ion is often

unstable and undergoes fragmentation to produce smaller, more stable charged fragments.

The analysis of the mass-to-charge ratio (m/z) of these fragments allows for the reconstruction

of the original structure.[2]
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Predicted Fragmentation Pathways
The molecular ion of 4-methyl-2-methylidenepentanoic acid (m/z 128) is expected to

undergo several characteristic fragmentations.

Loss of a Hydroxyl Radical (•OH): Cleavage of the C-OH bond can lead to the formation of

an acylium ion at m/z 111 ([M-17]⁺).

Loss of a Carboxyl Radical (•COOH): Alpha-cleavage next to the carbonyl group can result in

the loss of the entire carboxyl group, yielding a fragment at m/z 83 ([M-45]⁺). This is a

common pathway for carboxylic acids.[3]

Loss of an Isobutyl Radical (•C₄H₉): Cleavage of the C2-C3 bond results in the loss of the

isobutyl side chain (mass 57), producing a fragment at m/z 71 ([M-57]⁺).

McLafferty Rearrangement: This is a highly diagnostic fragmentation pathway for carbonyl

compounds. It involves the transfer of a γ-hydrogen (from one of the C5 methyl groups) to

the carbonyl oxygen, followed by the cleavage of the C2-C3 bond. This process results in the

elimination of a neutral isobutene molecule (C₄H₈) and the formation of a radical cation at

m/z 74. The presence of this peak would be strong evidence for the overall structure.

[C₇H₁₂O₂]⁺•
m/z = 128

(Molecular Ion)

[M - •OH]⁺
m/z = 111

- •OH

[M - •COOH]⁺
m/z = 83

- •COOH

[M - •C₄H₉]⁺
m/z = 71

- •C₄H₉

[McLafferty]⁺•
m/z = 74

- C₄H₈

(McLafferty)

Click to download full resolution via product page

Caption: Major predicted fragmentation pathways for 4-methyl-2-methylidenepentanoic acid
in EI-MS.
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Summary of Predicted Mass Spectrometry Data
m/z

Proposed
Fragment Ion

Formula Notes

128 [M]⁺• [C₇H₁₂O₂]⁺• Molecular Ion

111 [M - •OH]⁺ [C₇H₁₁O]⁺
Loss of hydroxyl

radical

83 [M - •COOH]⁺ [C₆H₁₁]⁺
Loss of carboxyl

radical

74 [M - C₄H₈]⁺• [C₃H₄O₂]⁺•
McLafferty

Rearrangement

71 [M - •C₄H₉]⁺ [C₃H₃O₂]⁺
Loss of isobutyl

radical

57 [C₄H₉]⁺ [C₄H₉]⁺ Isobutyl cation

Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing this

compound, providing separation from any impurities before mass analysis.

Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the compound in a

volatile solvent such as dichloromethane or ethyl acetate.

GC Configuration:

Injector: Set to 250°C, split mode (e.g., 50:1).

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and

hold for 5 minutes.

MS Configuration:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213480?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ion Source: Electron Ionization (EI) at 70 eV.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Scan Range: m/z 40-400.

Injection and Acquisition: Inject 1 µL of the prepared sample. The data acquisition will be

triggered by the start of the GC run.

Data Analysis: Identify the chromatographic peak corresponding to the compound. Extract

the mass spectrum from this peak and compare the molecular ion and fragmentation pattern

against the predicted data.

Conclusion
The structural identity of 4-methyl-2-methylidenepentanoic acid can be confidently

established through the combined application of NMR and mass spectrometry. ¹H NMR

provides a clear map of the proton framework, with the diastereotopic vinyl protons serving as a

key identifier. ¹³C NMR confirms the carbon skeleton and the presence of the carbonyl and vinyl

functional groups. Finally, EI-MS corroborates the molecular weight and reveals characteristic

fragmentation patterns, most notably the loss of the carboxyl group and the diagnostic

McLafferty rearrangement ion at m/z 74. The protocols and predicted data within this guide

provide a robust framework for the successful analysis of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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